1H-Imidazole-5-methanethiol
Overview
Description
1H-Imidazole-5-methanethiol is a heterocyclic compound featuring an imidazole ring substituted with a methanethiol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-5-methanethiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is mild and allows for the inclusion of various functional groups . Another method involves the use of methylene isocyanides and ketenimines, which results in the formation of trisubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions under controlled conditions. These methods often employ catalysts to enhance the efficiency and yield of the desired product . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-5-methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazoles.
Scientific Research Applications
1H-Imidazole-5-methanethiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can also coordinate with metal ions, affecting the function of metalloenzymes . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1H-Imidazole-5-methanethiol is unique among imidazole derivatives due to the presence of the methanethiol group. Similar compounds include:
1H-Imidazole-4-methanethiol: Differing only in the position of the methanethiol group, this compound exhibits distinct reactivity and biological activity.
1H-Imidazole-5-methanol: The hydroxyl group in place of the thiol group results in different chemical properties and applications.
1H-Imidazole-5-carboxaldehyde: The aldehyde group confers unique reactivity, making it useful in different synthetic applications.
These comparisons highlight the versatility and unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1H-imidazol-5-ylmethanethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJKQNHBJRVCET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332230 | |
Record name | 1H-imidazol-5-ylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20979-13-9 | |
Record name | 1H-imidazol-5-ylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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